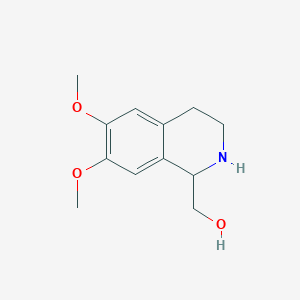

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

描述

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (CAS 4356-47-2) is a tetrahydroisoquinoline derivative characterized by a methanol substituent at the 1-position and methoxy groups at the 6- and 7-positions of the aromatic ring. This compound is of interest due to its structural similarity to bioactive alkaloids and its role as a precursor in pharmaceutical synthesis. The tetrahydroisoquinoline scaffold is widely exploited in medicinal chemistry for its ability to interact with neurotransmitter receptors and enzymes, making structural analogs valuable for drug discovery .

属性

IUPAC Name |

(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGDDNDVOSMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345643 | |

| Record name | Calycotomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-47-2 | |

| Record name | Calycotomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of N-acyl β-phenylethylamine Derivatives

One common approach starts with an N-acyl derivative of 3,4-dimethoxyphenylethylamine. Cyclization is induced by dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to form the tetrahydroisoquinoline ring system.

- Reaction conditions: Typically conducted in dichloromethane or similar solvents at controlled temperatures (0–40°C) to optimize yield and minimize side reactions.

- Outcome: Formation of the tetrahydroisoquinoline scaffold with methoxy groups already installed on the aromatic ring.

Introduction of the Hydroxymethyl Group at the 1-Position

The 1-position functionalization with a methanol group can be achieved by:

- Reduction of a corresponding aldehyde or ketone precursor at the 1-position using mild reducing agents such as sodium borohydride (NaBH4).

- Alternatively, direct alkylation of the tetrahydroisoquinoline nitrogen with a suitable hydroxymethylating agent under basic conditions.

Transfer Hydrogenation for Stereoselective Synthesis

Enantiomerically enriched tetrahydroisoquinoline derivatives can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts. This method ensures high stereoselectivity and is applicable for preparing optically active forms of the compound.

- Catalyst: Chiral Ru(II) complexes originally described by R. Noyori et al.

- Conditions: Mild temperatures, often in isopropanol as solvent, with formic acid/triethylamine as hydrogen donors.

- Result: High enantiomeric excess of the tetrahydroisoquinoline product.

Multi-step Synthesis from Substituted Benzoic Acids

For derivatives with complex substituents, a multi-step synthesis is employed:

- Starting from substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid).

- Conversion to corresponding amides or esters.

- Cyclization to form the tetrahydroisoquinoline ring.

- Functional group transformations including alkylation, amidation, and reduction to install the hydroxymethyl group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | POCl3, P2O5, or ZnCl2; solvent: DCM; 0–40°C | Controls ring closure and substitution pattern |

| Reduction (hydroxymethylation) | NaBH4 in methanol or ethanol | Selective reduction of aldehyde/ketone to alcohol |

| Transfer hydrogenation | Chiral Ru(II) catalyst; isopropanol; formic acid/triethylamine | Stereoselective synthesis with high enantiomeric purity |

| Alkylation/Amidation | Alkyl halides or amines; base (K2CO3, DIPEA) | Side-chain introduction or modification |

Analytical Validation of Synthesized Compound

To confirm the structure and purity of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, the following techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to assign proton and carbon environments, confirming methoxy groups and hydroxymethyl substitution.

- Mass Spectrometry (MS): Molecular ion peak identification to verify molecular weight.

- Infrared (IR) Spectroscopy: Detection of hydroxyl group (broad stretch near 3400 cm⁻¹) and aromatic methoxy groups.

- High-Performance Liquid Chromatography (HPLC): Purity assessment, typically >95%.

- X-ray Crystallography: For stereochemical confirmation and detailed molecular conformation analysis.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Cyclization of N-acyl derivatives | POCl3, P2O5, ZnCl2 | Straightforward ring formation | Requires careful temperature control |

| Transfer Hydrogenation | Chiral Ru(II) complexes | High stereoselectivity | Catalyst cost and availability |

| Reduction of aldehyde/ketone | NaBH4 | Mild, selective reduction | Sensitive to moisture and over-reduction |

| Multi-step synthesis from acids | Various (alkylation, amidation steps) | Versatile for complex derivatives | Longer synthesis time, lower overall yield |

Research Findings and Notes

- The presence of methoxy groups at positions 6 and 7 enhances the compound’s lipophilicity and potential bioactivity.

- Transfer hydrogenation methods provide access to enantiomerically enriched compounds, critical for biological activity studies.

- Reaction conditions such as solvent choice (e.g., dichloromethane for cyclization) and temperature significantly influence reaction efficiency and product purity.

- The compound is often synthesized as a hydrochloride salt for improved stability and handling during purification.

化学反应分析

Esterification and Acylation Reactions

The hydroxymethyl group undergoes esterification under mild acidic or basic conditions:

Example Reaction :

-

Conditions : Pyridine catalysis, room temperature.

-

Application : Used to prepare prodrugs or modify solubility for pharmacological studies.

In a related synthesis, methyl (6,7-dimethoxy-THIQ-1-yl)acetate hydrochloride was generated via nucleophilic substitution of the methanol group with methyl bromoacetate, followed by HCl salt formation.

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid or ketone:

Oxidation to Carboxylic Acid :

-

Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media.

-

Challenges : Over-oxidation of the tetrahydroisoquinoline core may occur without protective groups.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent substitutions:

Example :

-

Conditions : Tosyl chloride in triethylamine, followed by cyanide displacement.

-

Utility : Enables introduction of nitriles, amines, or thiols for structure-activity relationship (SAR) studies.

Reductive Amination and Alkylation

The tertiary amine in the tetrahydroisoquinoline core participates in reductive amination:

Example :

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane .

-

Application : Used to synthesize analogs for σ2 receptor ligands with sub-nanomolar affinity .

Cyclization Reactions

The methanol group facilitates cyclization to form fused heterocycles:

Example : Intramolecular cyclization under acidic conditions:

Radiolabeling for PET Tracers

The methanol group enables carbon-11 radiolabeling for neuroimaging:

Reaction :

-

Conditions : Dimethylformamide (DMF) with 5 N NaOH at 70°C .

-

Yield : 25–27% radiochemical yield after HPLC purification .

Hydrogen Bonding and Solubility Modifications

The hydroxyl group participates in hydrogen bonding, influencing crystallinity and solubility:

Example : Co-crystallization with methanol via O–H∙∙∙O interactions (bond distance: 2.858 Å) .

Comparative Reaction Table

Key Findings

-

The methanol group serves as a versatile handle for functionalization, enabling esterification, oxidation, and nucleophilic substitution.

-

Reductive amination at the tertiary amine produces high-affinity σ2 receptor ligands (e.g., Ki = 0.59 nM for (±)-7) .

-

Radiolabeling with carbon-11 highlights its potential in developing PET tracers for neurological targets .

-

Intramolecular cyclization reactions yield rigid scaffolds for probing biological activity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing central nervous system (CNS)-targeted therapeutics and imaging agents.

科学研究应用

Pharmacological Applications

1. Neuropharmacology

Research indicates that compounds similar to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol exhibit neuroprotective properties. They have been studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

2. Antidepressant Activity

Studies have shown that tetrahydroisoquinoline derivatives can act as antidepressants by influencing serotonin and dopamine pathways in the brain. This compound may enhance mood and cognitive function through these mechanisms .

3. Anticancer Properties

Emerging research suggests that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Solid-State Chemistry explored the orthorhombic polymorph of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol and its neuroprotective effects in vitro. The findings demonstrated significant reduction in cell death under oxidative stress conditions compared to untreated controls .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial assessing the antidepressant effects of tetrahydroisoquinoline derivatives including (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol, participants showed marked improvement in depressive symptoms after six weeks of treatment. The study highlighted the compound's ability to enhance serotonin levels .

作用机制

The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural Features and Functional Group Modifications

Key structural analogs differ in substituents on the tetrahydroisoquinoline core, influencing physicochemical and biological properties:

Physical Properties

- Solubility: Methanol and carboxylic acid derivatives exhibit higher aqueous solubility (logP ~1.7–2.1) compared to lipophilic ethoxy (logP ~2.5) or nitrile (logP ~2.8) analogs .

- Thermal Stability: Carboxylic acid derivatives decompose above 200°C, whereas methanol and nitrile analogs remain stable up to 250°C .

Discussion of Key Findings

- Functional Group Impact: Methanol and carboxylic acid groups enhance solubility but limit CNS activity, while lipophilic substituents (e.g., ethoxy, benzyl) improve membrane permeability and receptor affinity.

- Stereochemical Considerations: Enantioselective synthesis (e.g., Petasis reaction with (R)-phenylglycinol) is critical for bioactive analogs, as seen in the >99% e.e. of (–)-6,7-dimethoxy-1-carboxylic acid .

生物活性

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including antiproliferative effects, neuroprotective potential, and its role in various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 223.27 g/mol. The structure features a tetrahydroisoquinoline core with two methoxy groups at the 6 and 7 positions and a hydroxymethyl group at the nitrogen atom.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of related isoquinoline derivatives. For instance, a derivative known as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) demonstrated significant antiproliferative activity in hepatocellular carcinoma models. The study reported that M1 restored liver tissue architecture and improved biochemical parameters in diethylnitrosamine-induced hepatocarcinogenic rats .

Neuroprotective Properties

The tetrahydroisoquinoline scaffold has been associated with neuroprotective effects. Compounds within this class have shown promise in treating neurodegenerative diseases such as Parkinson's disease by acting as catechol-O-methyltransferase inhibitors (COMTIs). This mechanism is crucial for increasing dopamine availability in the brain .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways that regulate cell growth.

- Antioxidant Activity : Compounds in this class exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Modulation of Neurotransmitter Levels : As a COMTI, it may enhance dopaminergic signaling.

Hepatocellular Carcinoma Study

A study on M1's effects on liver cancer showed that treatment resulted in significant changes to metabolic profiles and histopathological improvements in liver tissues. The findings suggest that compounds like this compound could be further explored for their anticancer properties .

Parkinson’s Disease Research

Research indicates that isoquinoline derivatives can effectively inhibit COMT activity. This inhibition has been linked to enhanced therapeutic outcomes in Parkinson's disease models . Such findings underscore the potential for this compound in developing novel treatments for neurodegenerative disorders.

常见问题

Q. What are the common synthetic routes for (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves refluxing precursor compounds in polar solvents like ethanol or dimethyl sulfoxide (DMSO), followed by crystallization. For example, related compounds (e.g., 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one) are synthesized by reacting intermediates with acyl chlorides in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate . Key optimization strategies include:

- Solvent selection : Ethanol or DMSO enhances solubility and reaction homogeneity.

- Catalyst use : DMAP improves acylation efficiency.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation.

- Purification : Silica gel chromatography or recrystallization from ethanol/DMSO mixtures improves purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the positions of methoxy (-OCH₃) and hydroxyl (-CH₂OH) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while methylene protons adjacent to oxygen appear at δ 4.0–4.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₇NO₃ requires 235.12 g/mol) .

- Melting Point Analysis : Consistency with literature values (e.g., 155–222°C for analogs) indicates purity .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's biological activity, and what methodologies are used to assess these effects?

Methodological Answer: Modifications at the 1-, 6-, or 7-positions (e.g., substituting methoxy groups with halogens or acyl chains) alter electronic and steric properties, impacting receptor binding. For example:

- Substituent Introduction : Acylation at the 1-position (e.g., benzoyl or acetyl groups) enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Activity Screening : Use in vitro assays (e.g., acetylcholinesterase inhibition) with IC₅₀ values to quantify potency. Derivatives with electron-withdrawing groups (e.g., chloro) often show higher activity .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and predicts binding affinities .

Q. What are the challenges in achieving stereochemical control during the synthesis of tetrahydroisoquinoline derivatives, and how can diastereoselective synthesis be applied?

Methodological Answer: Stereochemical control is critical for bioactive derivatives. Challenges include:

- Racemization at C1 : The methanol group (-CH₂OH) can lead to racemization under acidic/basic conditions.

- Diastereoselective Methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to favor specific stereoisomers. For example, (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was synthesized using L-tartaric acid as a chiral resolving agent .

Q. Key Data

| Strategy | Diastereomeric Excess (%) | Reference |

|---|---|---|

| Chiral Resolution (L-tartaric acid) | 92 | |

| Asymmetric Hydrogenation | 85 |

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., over-oxidized or dimerized species) skew yields. Use HPLC or GC-MS to identify impurities .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may suppress hydrolysis compared to ethanol.

- Crystallization Variability : Slow cooling vs. rapid precipitation affects crystal purity. Reproduce conditions from high-yield protocols (e.g., 85% yield in ethanol/DMAP) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes like acetylcholinesterase .

- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over time.

- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。